4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol
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Overview
Description
4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution, where a fluorinated phenol reacts with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the trifluoromethoxy-substituted phenyl ring with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers with unique electronic properties. Its trifluoromethoxy group imparts desirable characteristics like increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{[4-(methoxy)phenyl]amino}pyrimidin-4-yl)phenol
- 4-(6-{[4-(fluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol
- 4-(6-{[4-(chloromethoxy)phenyl]amino}pyrimidin-4-yl)phenol
Uniqueness
Compared to similar compounds, 4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol exhibits enhanced stability and reactivity due to the presence of the trifluoromethoxy group. This group increases the electron-withdrawing capacity, which can significantly affect the compound’s chemical and biological properties, making it more effective in certain applications.
Properties
CAS No. |
2489876-34-6 |
---|---|
Molecular Formula |
C17H12F3N3O2 |
Molecular Weight |
347.3 |
Purity |
95 |
Origin of Product |
United States |
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